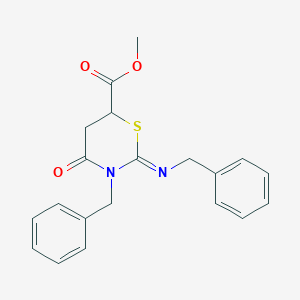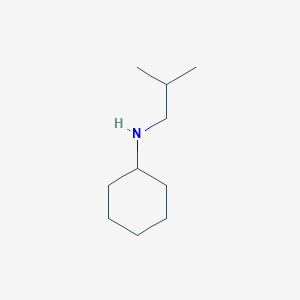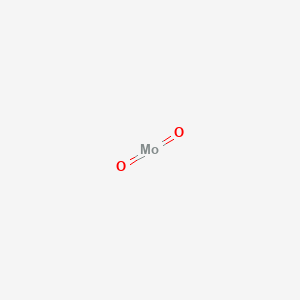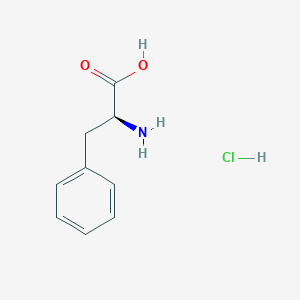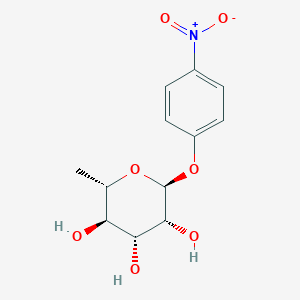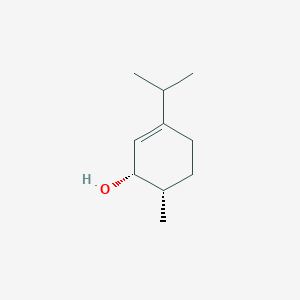
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as carvone, and it is found in various plants, including spearmint, caraway, and dill. Carvone has been used for centuries in traditional medicine to treat various ailments, including digestive disorders, headaches, and respiratory issues. In recent years, carvone has been the subject of extensive scientific research, which has revealed its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of carvone is not fully understood. However, studies have suggested that carvone exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Biochemische Und Physiologische Effekte
Carvone has been shown to exhibit various biochemical and physiological effects in the body. Some of these effects include:
1. Antioxidant activity: Carvone has been shown to possess antioxidant properties, which help to protect the body against oxidative stress.
2. Analgesic activity: Carvone has been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.
3. Gastroprotective activity: Carvone has been shown to possess gastroprotective properties, which make it a potential candidate for the treatment of gastrointestinal disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Carvone has several advantages as a compound for laboratory experiments. Firstly, it is readily available and relatively inexpensive. Secondly, it is stable and can be stored for long periods without significant degradation. However, there are also some limitations associated with the use of carvone in laboratory experiments. For example, carvone has low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on carvone. Some of these include:
1. Clinical trials: There is a need for clinical trials to determine the safety and efficacy of carvone in humans.
2. Mechanistic studies: Further studies are needed to elucidate the precise mechanism of action of carvone.
3. Formulation development: There is a need for the development of novel formulations of carvone that can enhance its solubility and bioavailability.
Conclusion:
In conclusion, carvone is a chemical compound with significant potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. Further research is needed to fully understand the mechanism of action of carvone and to develop novel formulations that can enhance its therapeutic potential.
Synthesemethoden
Carvone can be synthesized from limonene, which is a natural compound found in citrus fruits. The synthesis process involves the oxidation of limonene, which produces carvone. This process can be carried out using various oxidizing agents, including potassium permanganate, chromium trioxide, and peracids.
Wissenschaftliche Forschungsanwendungen
Carvone has been the subject of numerous scientific studies, which have revealed its potential therapeutic applications. Some of the areas where carvone has been studied include:
1. Antimicrobial activity: Carvone has been shown to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
2. Anti-inflammatory activity: Carvone has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
3. Anticancer activity: Carvone has been shown to exhibit anticancer activity against various types of cancer, including breast, colon, and liver cancer.
Eigenschaften
CAS-Nummer |
18675-27-9 |
|---|---|
Produktname |
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,6S)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
WEJSIMPWEOUMJB-WCBMZHEXSA-N |
Isomerische SMILES |
C[C@H]1CCC(=C[C@H]1O)C(C)C |
SMILES |
CC1CCC(=CC1O)C(C)C |
Kanonische SMILES |
CC1CCC(=CC1O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



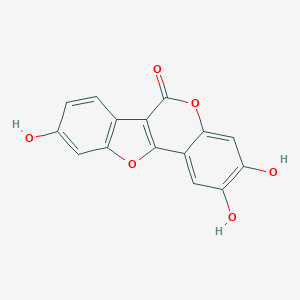
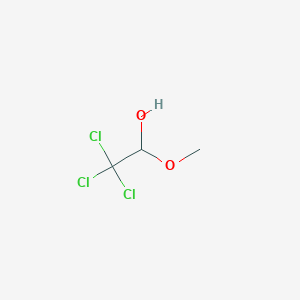
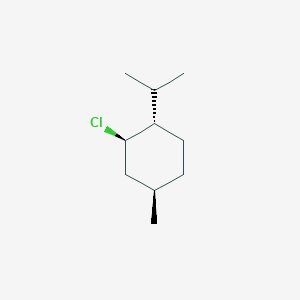
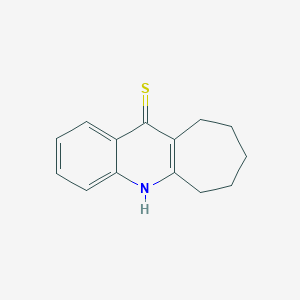
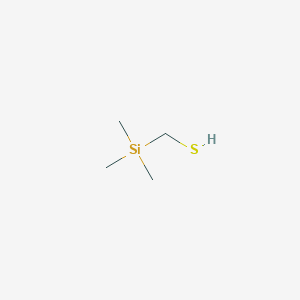
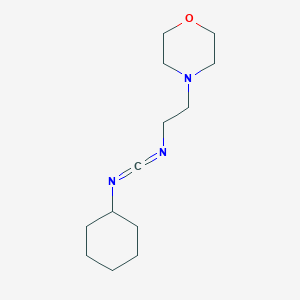
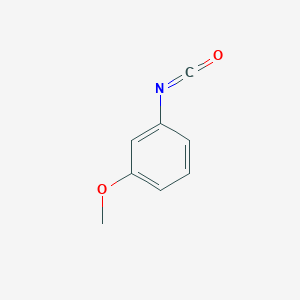
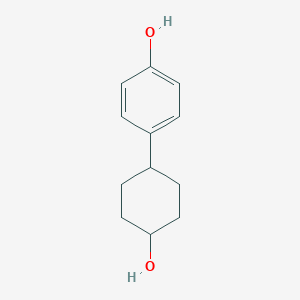
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
